
(3,5-Difluorophenyl)methyl cyclobutanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Difluorophenyl)methyl cyclobutanecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a cyclobutanecarboxylate ester that is commonly used as a building block in the synthesis of various organic compounds. The purpose of
Applications De Recherche Scientifique
Environmental Degradation of Fluorinated Compounds
Research on the microbial degradation of polyfluoroalkyl chemicals, which might share structural similarities with (3,5-Difluorophenyl)methyl cyclobutanecarboxylate, indicates the environmental fate and degradation pathways of these compounds. Liu and Avendaño (2013) discussed the biodegradation of non-fluorinated functionalities in polyfluoroalkyl and perfluoroalkyl moieties, leading to the formation of perfluoroalkyl carboxylic and sulfonic acids, highlighting the importance of understanding environmental degradation mechanisms for such chemicals (Liu & Avendaño, 2013).
Epigenetic Modifications and Environmental Exposure
Research on the effects of environmental exposure on epigenetic modifications provides insights into how compounds like this compound might influence genetic regulation. Efimova et al. (2020) discussed the impact of various environmental exposures, including drugs and pollutants, on DNA methylation/demethylation cycles, suggesting that such compounds could have a role in epigenetically mediated genome flexibility and potentially contribute to genetic dysfunction (Efimova et al., 2020).
DNA Methyltransferase Inhibitors
The study of DNA methyltransferase inhibitors, which might be structurally related or act similarly to this compound, offers insights into their potential applications in oncology. Goffin and Eisenhauer (2002) reviewed the role of DNA methylation inhibitors in inhibiting hypermethylation and restoring suppressor gene expression, suggesting potential therapeutic applications in treating malignancies (Goffin & Eisenhauer, 2002).
Cyclobutane-Containing Compounds
Research on cyclobutane-containing alkaloids emphasizes the potential biological and therapeutic applications of compounds with cyclobutane structures. Sergeiko et al. (2008) reviewed the synthesis, origins, and biological activities of cyclobutane-containing alkaloids, indicating their importance in drug discovery and potential antimicrobial, antibacterial, and antitumor activities (Sergeiko et al., 2008).
Bioaccumulation and Environmental Impact
The study of the bioaccumulation potential of perfluorinated acids, including PFCAs and PFSAs, provides context for understanding the environmental and health impacts of fluorinated compounds. Conder et al. (2008) discussed the bioaccumulation potential of PFCAs, highlighting the need for research to fully characterize the environmental persistence and impact of such compounds (Conder et al., 2008).
Propriétés
IUPAC Name |
(3,5-difluorophenyl)methyl cyclobutanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O2/c13-10-4-8(5-11(14)6-10)7-16-12(15)9-2-1-3-9/h4-6,9H,1-3,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPXRHCAPYKLGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)OCC2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

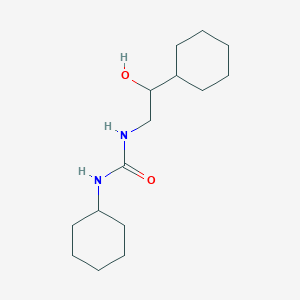
![2-chloro-4-fluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2553287.png)

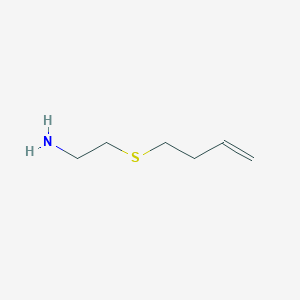
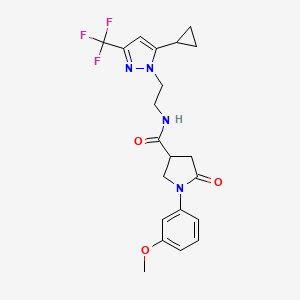

![1-hydroxy-1H,2H,4H,5H,6H,7H,7aH-1lambda5-phospholo[3,2-c]pyridin-1-one hydrochloride](/img/structure/B2553295.png)
![N-(2-ethoxyphenyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2553298.png)
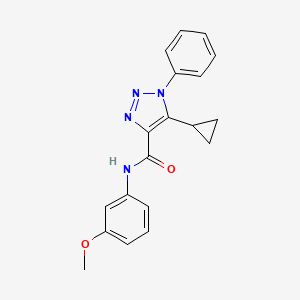
![N-isopropyl-1-[4-(4-methoxyphenyl)piperazin-1-yl]isoquinoline-7-carboxamide](/img/structure/B2553302.png)
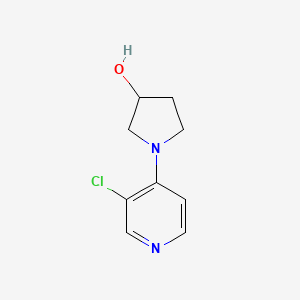
![N-(3,4-dichlorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2553305.png)
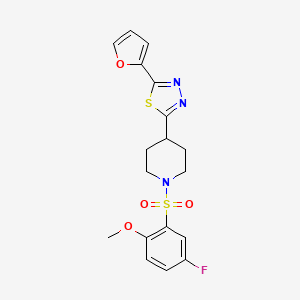
![1-[(Tert-butoxy)carbonyl]-3-(hydroxymethyl)pyrrolidine-3-carboxylic acid](/img/structure/B2553307.png)